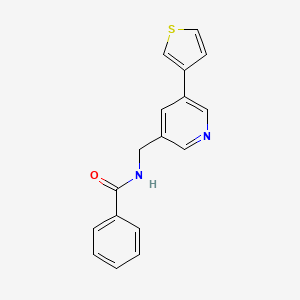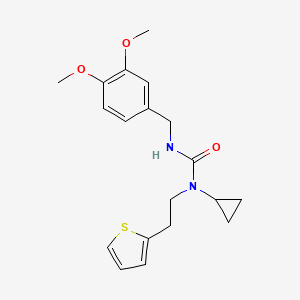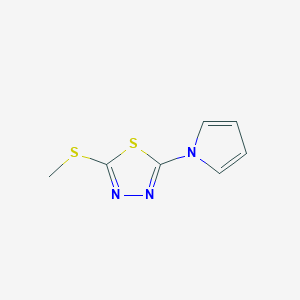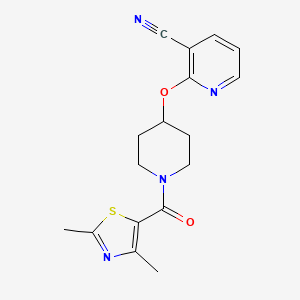
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a compound that features a benzamide group attached to a pyridine ring, which is further substituted with a thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and thiophene rings in its structure suggests that it may exhibit unique chemical and biological properties.
作用機序
Target of Action
Compounds with similar structures have shown significant activity on kinases such as p70s6kβ . Kinases play a crucial role in cellular signaling, and their inhibition can lead to changes in cell behavior.
Mode of Action
It’s known that similar compounds bind with high affinity to multiple receptors , which can lead to changes in cellular signaling and function.
Biochemical Pathways
Compounds with similar structures have been associated with anti-inflammatory and antioxidant activities , suggesting they may affect pathways related to inflammation and oxidative stress.
Result of Action
Similar compounds have shown significant anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves the following steps:
Formation of the Pyridine-Thiophene Intermediate: The initial step involves the formation of a pyridine-thiophene intermediate. This can be achieved through a condensation reaction between 3-acetylpyridine and thiophene-3-carboxaldehyde under basic conditions.
Reduction and Functionalization: The intermediate is then reduced, typically using a reducing agent such as sodium borohydride, to yield the corresponding alcohol. This alcohol is then converted to a suitable leaving group, such as a bromide, using reagents like phosphorus tribromide.
Nucleophilic Substitution: The final step involves the nucleophilic substitution of the benzamide group onto the pyridine-thiophene intermediate. This is achieved by reacting the intermediate with benzamide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Potassium carbonate, dimethylformamide as solvent.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.
Chemical Synthesis:
類似化合物との比較
Similar Compounds
N-(pyridin-3-yl)benzamide: Lacks the thiophene ring, which may result in different electronic and biological properties.
N-(thiophen-3-yl)benzamide: Lacks the pyridine ring, which may affect its binding affinity and specificity.
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide: Similar structure but with the thiophene ring in a different position, potentially altering its reactivity and interactions.
Uniqueness
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of both pyridine and thiophene rings, which may confer distinct electronic properties and biological activities. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for further research and development.
特性
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(14-4-2-1-3-5-14)19-10-13-8-16(11-18-9-13)15-6-7-21-12-15/h1-9,11-12H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSFPOXDTUWIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2818767.png)

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)


![6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one](/img/structure/B2818773.png)
![2,6-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2818776.png)
![N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide](/img/structure/B2818778.png)
![2,4,7,8-Tetramethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2818779.png)
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine](/img/structure/B2818784.png)

![3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2818787.png)
